3-(2-Oxopropyl)benzonitrile

Catalog No.
S1922199
CAS No.
73013-50-0
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Oxopropyl)benzonitrile

CAS Number

73013-50-0

Product Name

3-(2-Oxopropyl)benzonitrile

IUPAC Name

3-(2-oxopropyl)benzonitrile

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6H,5H2,1H3

InChI Key

XECXKMQLEFHQHM-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC(=CC=C1)C#N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)C#N

Organic Chemistry

Application: “3-(2-Oxopropyl)benzonitrile” is a useful research chemical . It has been used in the study of [3+2] cycloaddition (32CA) processes .

Method of Application or Experimental Procedures: In the study, the regiochemistry of [3+2] cycloaddition (32CA) processes between benzonitrile N-oxide 1 and β-phosphorylated analogues of nitroethenes 2a–c has been studied using the Density Functional Theory (DFT) at the M062X/6-31+G (d) theory level .

Results or Outcomes: The results of reactivity indices show that benzonitrile N-oxide 1 can be classified both as a moderate electrophile and moderate nucleophile, while β-phosphorylated analogues of nitroethenes 2a–c can be classified as strong electrophiles and marginal nucleophiles . Moreover, the analysis of CDFT shows that for [3+2] cycloadditions with the participation of β-phosphorylatednitroethene 2a and β-phosphorylated α-cyanonitroethene 2b, the more favored reaction path forms 4-nitro-substituted Δ 2 -isoxazolines 3a–b, while for a reaction with β-phosphorylated β-cyanonitroethene 2c, the more favored path forms 5-nitro-substituted Δ 2 -isoxazoline 4c .

Preparation of Benzonitriles

Application: “3-(2-Oxopropyl)benzonitrile” can be used in the preparation of benzonitriles . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .

Method of Application or Experimental Procedures: The method involves conversion of the acid to its chloride and thence to its amide followed by dehydration of the latter by reaction with thionyl chloride in benzene or toluene .

Results or Outcomes: The outcome of this process is the production of benzonitriles which are useful as intermediates in the preparation of amidino ureas having antimalarial activity .

Preparation of Amidino Ureas

Application: “3-(2-Oxopropyl)benzonitrile” can be used in the preparation of amidino ureas . The amidino urea products are useful as intermediates in the preparation of antimalarial drugs .

Results or Outcomes: The outcome of this process is the production of amidino ureas which are useful as intermediates in the preparation of antimalarial drugs .

3-(2-Oxopropyl)benzonitrile is an organic compound classified within the benzonitrile family, characterized by its semi-aromatic structure. Its molecular formula is C10H9NO\text{C}_{10}\text{H}_{9}\text{NO}, with a molecular weight of approximately 159.19 g/mol. This compound features both a nitrile group and a ketone functional group, which contribute to its unique chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

3-(2-Oxopropyl)benzonitrile is versatile in its chemical reactivity, engaging in several types of reactions:

  • Oxidation: This compound can be oxidized to yield carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form amines, such as benzylamine, typically using hydrogenation over palladium catalysts.
  • Substitution: The nitrile group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents like sodium methoxide or sodium ethoxide are commonly employed for these reactions.

Major Products

  • From Oxidation: Carboxylic acids
  • From Reduction: Benzylamine and toluene
  • From Substitution: Various substituted benzonitriles depending on the nucleophile used.

The synthesis of 3-(2-Oxopropyl)benzonitrile can be achieved through various methods:

  • Nucleophilic Substitution: A common method involves the reaction of 3-bromopropiophenone with potassium cyanide, followed by hydrolysis to convert the nitrile group.
  • Green Synthesis: Utilizing ionic liquids as recycling agents for the synthesis of benzonitriles minimizes the need for metal salt catalysts, simplifying the separation process.
  • Industrial Methods: Large-scale production often involves the ammoxidation of toluene derivatives or cyanation of benzene halides, which are cost-effective and scalable.

3-(2-Oxopropyl)benzonitrile has diverse applications across several fields:

  • Organic Chemistry: It serves as a building block in organic synthesis and an intermediate in producing various chemicals.
  • Biochemistry: Employed in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
  • Pharmaceuticals: Investigated for potential therapeutic properties and used as a precursor in synthesizing pharmaceutical compounds.
  • Industrial Uses: Utilized in producing dyes, pesticides, and advanced coatings.

The interaction studies of 3-(2-Oxopropyl)benzonitrile focus on its mechanism of action at the molecular level. For instance, during hydrogenation reactions, it can be converted into benzylamine, which may undergo further transformations such as hydrogenolysis to yield toluene. These interactions highlight its potential as a versatile compound in synthetic chemistry.

Several compounds share structural similarities with 3-(2-Oxopropyl)benzonitrile. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
3-(2-Oxopropyl)-5-(trifluoromethoxy)benzonitrileNot listedContains trifluoromethoxy group; distinct reactivity due to substitution pattern.
Benzonitrile, 4-(2-methyl-3-oxopropyl)57918-88-4Features a methyl group; affects biological activity differently.
3-(2-Oxopropyl)-2-(trifluoromethoxy)benzylalcoholNot listedSimilar structure but different functional groups; unique reactivity profile.

Uniqueness

3-(2-Oxopropyl)benzonitrile's uniqueness lies in its semi-aromatic structure combined with both nitrile and ketone functional groups. This dual functionality allows it to participate in a wide range of

XLogP3

1.3

Wikipedia

3-(2-Oxopropyl)benzonitrile

Dates

Last modified: 08-16-2023

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